4-Chloro-3-methylpyrocatechol
Description
Significance of Halogenated Aromatic Compounds in Environmental Biogeochemistry
Halogenated aromatic hydrocarbons (HAHs) represent a significant class of compounds in environmental biogeochemistry, originating from both natural and industrial sources. researchgate.net Their widespread presence is a result of direct anthropogenic activities, such as industrial processes and biomass burning, as well as natural production by organisms like fungi, algae, and other microorganisms. researchgate.net The extensive occurrence of these compounds in groundwater, soil, and various food chains highlights their significant role in biogeochemical cycles. researchgate.net The release of these substances into the environment has spurred the evolution of microbial capabilities to dehalogenate a diverse range of halogenated aromatics, further driving the complex biogeochemical halogen cycle. researchgate.netresearchgate.net
The microbial degradation of halogenated aromatic compounds is a key area of research, as it can reduce their persistence and the potential for the formation of toxic byproducts. researchgate.net Under aerobic conditions, the initial step often involves the transformation of these compounds into halogenated catechols, which are central intermediates in many degradation pathways. asm.orgcore.ac.uk The removal of the halogen substituent is a critical step in the breakdown of these compounds and can occur either as an initial step or after the aromatic ring has been cleaved. researchgate.net In anaerobic environments, reductive dehalogenation is a common initial step in the metabolism of these compounds. nih.gov
Research Focus on 4-Chloro-3-methylpyrocatechol within Microbial Degradation Pathways
This compound, also known as 4-chloro-3-methylcatechol, is a key intermediate in the microbial degradation of certain chlorinated aromatic compounds, such as 2-chlorotoluene (B165313). researchgate.netnih.govontosight.ai Its formation and subsequent breakdown are critical steps in the mineralization of these pollutants. The degradation of 4-chloro-3-methylcatechol is often problematic for microorganisms. While it can be a substrate for enzymes like chlorocatechol 1,2-dioxygenases, the efficiency of dehalogenation during subsequent steps can be low due to the kinetic properties of the enzymes involved, such as chloromuconate cycloisomerases. researchgate.netnih.gov
Research has shown that the degradation of 4-chloro-3-methylcatechol can proceed through different pathways depending on the microorganism. For instance, in some bacteria, it is converted into a mixture of 3-chloro-2-methylmuconolactone and 5-methyl-cis-dienelactone. nih.gov The balance between the production and consumption of chlorocatechols like this compound is crucial for the successful degradation of the parent pollutant, as the accumulation of these intermediates can be toxic to the microorganisms. nih.govnih.gov
Scope and Academic Relevance of the Research Outline
The study of this compound and its role in microbial degradation pathways holds significant academic relevance. Understanding the enzymatic and genetic basis of its transformation provides fundamental insights into microbial catabolism of halogenated aromatic compounds. This knowledge is essential for developing bioremediation strategies for sites contaminated with chlorinated pollutants. researchgate.net
The investigation into the metabolic fate of this compound contributes to a broader understanding of the evolution of catabolic pathways in bacteria. The presence of multiple, sometimes inefficient, pathways for its degradation highlights the ongoing adaptation of microorganisms to novel chemical stressors. nih.govnih.gov Furthermore, characterizing the enzymes involved in its breakdown, such as chlorocatechol dioxygenases and cycloisomerases, provides valuable information for protein engineering and the construction of microbial strains with enhanced degradative capabilities. researchgate.netnih.gov The study of this specific compound, therefore, serves as a model system for addressing the broader challenges of environmental pollution by halogenated organic chemicals.
Detailed Research Findings
Microbial Degradation of this compound
The microbial degradation of this compound is a complex process involving several key enzymes and metabolic pathways. This compound is a central intermediate in the breakdown of pollutants like 2-chlorotoluene. researchgate.net
| Parent Compound | Intermediate | Key Enzymes | Degradation Products | Microorganism Example |
| 2-Chlorotoluene | 4-Chloro-3-methylcatechol | Tetrachlorobenzene dioxygenase, Chlorobenzene (B131634) dihydrodiol dehydrogenase, Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase | 3-Chloro-2-methylmuconolactone, 5-Methyl-cis-dienelactone | Ralstonia sp. strain PS12, Wautersia eutropha JMP134 |
Data derived from multiple studies on the degradation of 2-chlorotoluene. researchgate.netnih.gov
Enzymatic Transformation of Chlorocatechols
The enzymatic transformation of chlorocatechols, including this compound, is central to the aerobic degradation of many chloroaromatic compounds. asm.org A variety of bacterial strains have been identified that possess the enzymatic machinery to process these intermediates.
| Bacterial Strain | Degraded Compound(s) | Key Enzyme(s) | Pathway Type |
| Pseudomonas sp. strain B13 | 3-Chlorobenzoate, 3- and 4-Chlorocatechol (B124253) | 3-Oxoadipate (B1233008):succinyl-CoA transferase, 3-Oxoadipyl-CoA thiolase | Modified ortho-cleavage |
| Ralstonia eutropha JMP134(pJP4) | 3-Chlorobenzoate, Chlorocatechols | Chlorocatechol 1,2-dioxygenase (TfdC) | Modified ortho-cleavage |
| Pseudomonas reinekei MT1 | 4- and 5-Chlorosalicylate, 4-Chlorocatechol | (Chloro)catechol 1,2-dioxygenase, (Chloro)muconate cycloisomerase | Novel pathway with elements of 3-oxoadipate and chlorocatechol pathways |
Information compiled from studies on various chlorocatechol-degrading bacteria. asm.orgnih.govnih.govasm.orgnih.gov
The efficiency of chlorocatechol degradation is often dependent on the specific enzymes present in the microorganism. For example, in Ralstonia eutropha JMP134, the dosage of the tfd genes, which encode for chlorocatechol degradation enzymes, is critical for growth on 3-chlorobenzoate, as low expression can lead to the toxic accumulation of chlorocatechols. nih.govnih.gov Similarly, Pseudomonas sp. strain B13 utilizes a self-transferable DNA element, the clc element, which carries the genes for 3- and 4-chlorocatechol degradation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-5(8)2-3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYAHOGVOVVMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171307 | |
| Record name | 4-Chloro-3-methylpyrocatechol | |
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Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18257-21-1 | |
| Record name | 4-Chloro-3-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18257-21-1 | |
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| Record name | 4-Chloro-3-methylpyrocatechol | |
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| Record name | 4-Chloro-3-methylpyrocatechol | |
| Source | EPA DSSTox | |
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| Record name | 4-chloro-3-methylpyrocatechol | |
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| Record name | 4-CHLORO-3-METHYLPYROCATECHOL | |
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Biogenic Formation and Precursor Biotransformation Leading to 4 Chloro 3 Methylpyrocatechol
Microbial Origin of 4-Chloro-3-methylpyrocatechol as a Metabolite
Microorganisms have evolved diverse enzymatic pathways to utilize chlorinated aromatic compounds as sources of carbon and energy. In several of these pathways, this compound emerges as a central metabolic intermediate.
Formation from Chlorotoluene Isomers: Enzymatic Dioxygenation and Dehydrogenation
The microbial degradation of chlorotoluenes can proceed through two primary routes: oxidation of the methyl group or dioxygenation of the aromatic ring. nih.gov The formation of this compound specifically occurs through the latter pathway, which keeps the methyl substituent intact. nih.gov
For instance, the bacterium Rhodococcus sp. OCT 10 has been shown to completely mineralize 2-chlorotoluene (B165313), with this compound identified as the central intermediate in this degradation pathway. researchgate.netnih.gov This transformation is initiated by the enzymatic incorporation of both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by a dioxygenase enzyme. This initial step is followed by a dehydrogenation reaction, leading to the formation of the catechol structure. nih.gov
Similarly, Ralstonia sp. strain PS12, when utilizing its tetrachlorobenzene dioxygenase and chlorobenzene (B131634) dihydrodiol dehydrogenase, can convert 2-chlorotoluene into two chloromethylcatechol isomers: 3-chloro-4-methylcatechol (B1220856) and 4-chloro-3-methylcatechol. nih.gov The toluene (B28343) dioxygenase from Pseudomonas putida F1 and the chlorobenzene dioxygenase from Burkholderia sp. strain PS12 are also capable of oxidizing 2-chlorotoluene. nih.gov
| Precursor | Microbial Strain | Key Enzymes | Product |
| 2-Chlorotoluene | Rhodococcus sp. OCT 10 | Dioxygenase | 4-Chloro-3-methylcatechol |
| 2-Chlorotoluene | Ralstonia sp. strain PS12 | Tetrachlorobenzene dioxygenase, Chlorobenzene dihydrodiol dehydrogenase | 3-Chloro-4-methylcatechol, 4-Chloro-3-methylcatechol |
| 2-Chlorotoluene | Pseudomonas putida F1 | Toluene dioxygenase | Chlorobenzyl alcohols (major), Chloro- and methyl-substituted 1,2-dihydroxycyclohexadienes (minor) |
| 2-Chlorotoluene | Burkholderia sp. strain PS12 | Chlorobenzene dioxygenase | Chlorobenzyl alcohols (major), Chloro- and methyl-substituted 1,2-dihydroxycyclohexadienes (minor) |
Intermediacy in Chlorophenoxyacetate Herbicide Degradation Pathways
This compound can also be an intermediate in the degradation of chlorophenoxyacetate herbicides, although this is less commonly reported than its formation from chlorotoluenes. The degradation of these herbicides often involves the cleavage of the ether bond, leading to the formation of a corresponding chlorophenol. dtu.dk For example, the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is known to be degraded by soil bacteria such as Flavobacterium peregrinum and Arthrobacter sp. asm.org This degradation can lead to the formation of 4-chloro-2-methylphenol. asm.org Subsequent hydroxylation of this intermediate could potentially yield this compound, which would then be further metabolized.
Biochemical Mechanisms of Precursor Catabolism
The microbial breakdown of precursors leading to this compound is governed by specific enzymatic reactions and is subject to regulation within microbial communities.
Initial Enzyme Activities in Aromatic Ring Hydroxylation
The critical first step in the formation of this compound from chlorotoluenes is the hydroxylation of the aromatic ring. This is typically catalyzed by a class of enzymes known as dioxygenases. nih.gov These enzymes, such as toluene dioxygenase and chlorobenzene dioxygenase, incorporate two oxygen atoms into the aromatic nucleus, forming a cis-dihydrodiol. nih.gov This is then followed by the action of a dehydrogenase, which oxidizes the dihydrodiol to the corresponding catechol. nih.gov The cytochrome P450 enzyme family is also known to catalyze the selective oxidation of C-H bonds, including aromatic hydroxylation. nih.gov
The degradation of 2-chlorotoluene by Rhodococcus sp. OCT 10 proceeds via a meta-cleavage pathway, indicating the involvement of specific dioxygenases that lead to this type of ring fission. researchgate.netnih.gov In contrast, studies with Ralstonia sp. strain PS12 have shown that the degradation of chloromethylcatechols, including this compound, can be problematic for enzymes of the ortho-cleavage pathway. nih.gov
Catabolic Pathways and Enzymatic Transformations of 4 Chloro 3 Methylpyrocatechol
Overview of Ortho- and Meta-Cleavage Pathways for Dihydroxylated Aromatics
The microbial degradation of dihydroxylated aromatic compounds, such as catechols, predominantly proceeds through two main routes: the ortho-cleavage and meta-cleavage pathways. bioline.org.brresearchgate.net These pathways are defined by the position of aromatic ring fission relative to the two hydroxyl groups, a crucial step catalyzed by ring-cleaving dioxygenases. researchgate.net
The initial steps in the breakdown of many aromatic compounds involve their conversion into a limited number of central dihydroxylated intermediates, including catechol and its substituted derivatives. bioline.org.br These intermediates are then funneled into either the ortho- or meta-cleavage pathway. bioline.org.br
Intradiol Ring Fission: Modified Ortho-Cleavage Route
The ortho-cleavage pathway, also known as the β-ketoadipate pathway, involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. unesp.brutoronto.ca This intradiol cleavage is catalyzed by intradiol dioxygenases, which are non-heme iron enzymes that utilize Fe(III) as a cofactor. unesp.brnih.gov The reaction incorporates both atoms of a molecular oxygen molecule into the substrate, leading to the formation of cis,cis-muconic acids or their derivatives. researchgate.netebi.ac.uk
In the context of chlorinated aromatics like 4-Chloro-3-methylpyrocatechol, a "modified" ortho-cleavage pathway is employed. asm.orgmetacyc.org This pathway is essential for channeling chlorocatechols into the energy-generating tricarboxylic acid (TCA) cycle. ebi.ac.ukmetacyc.org The enzymes in this modified pathway have evolved to accommodate the presence of chlorine substituents on the aromatic ring. metacyc.org
Extradiol Ring Fission: Meta-Cleavage Considerations
The meta-cleavage pathway, in contrast, involves the cleavage of the carbon-carbon bond adjacent to one of the hydroxyl groups. unesp.brrsc.org This extradiol cleavage is catalyzed by extradiol-type dioxygenases, which typically contain an Fe(II) center. unesp.br The product of this reaction is a 2-hydroxymuconic semialdehyde. bioline.org.br
While the ortho-cleavage pathway is central to the degradation of many chlorocatechols, instances of meta-cleavage have also been documented for some chlorinated aromatic compounds. asm.org However, for this compound, the primary route of degradation proceeds via the modified ortho-cleavage pathway.
Enzymology of this compound Degradation
The enzymatic machinery responsible for the degradation of this compound is highly specialized. The key enzymes, chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, work in concert to break down this recalcitrant molecule.
Chlorocatechol 1,2-Dioxygenase-Mediated Ring Cleavage
The initial and rate-limiting step in the catabolism of this compound is the ortho-cleavage of the aromatic ring, catalyzed by chlorocatechol 1,2-dioxygenase (CCD). asm.orgresearchgate.net This enzyme belongs to the family of intradiol dioxygenases and is specifically adapted to handle chlorinated catechols, which are often poor substrates for conventional catechol 1,2-dioxygenases. nih.govmetacyc.org
CCDs are typically homodimeric proteins containing a non-heme Fe(III) ion in the active site. researchgate.netasm.org The enzyme from Rhodococcus opacus 1CP, for example, is a homodimer with a molecular weight of approximately 58 kDa. researchgate.net The catalytic mechanism involves the binding of the catechol substrate, which leads to a reduction of the iron center to Fe(II). nih.gov This is followed by the binding of molecular oxygen and subsequent cleavage of the aromatic ring. nih.govresearchgate.net The product of the reaction catalyzed by chlorocatechol 1,2-dioxygenase on this compound is 3-chloro-2-methyl-cis,cis-muconate.
| Enzyme | Source Organism | Quaternary Structure | Prosthetic Group |
| Chlorocatechol 1,2-dioxygenase | Rhodococcus opacus 1CP | Homodimer ((αFe)2) | Fe(III) |
| Chlorocatechol 1,2-dioxygenase | Pseudomonas putida | Not specified | Fe(III) |
Chloromuconate Cycloisomerase Activity and Product Diversification
Following ring cleavage, the resulting 3-chloro-2-methyl-cis,cis-muconate is acted upon by chloromuconate cycloisomerase. nih.govresearchgate.net This enzyme catalyzes an intramolecular cyclization reaction, which is a crucial step that can lead to dehalogenation. nih.govasm.org The activity of this enzyme is pivotal in determining the fate of the molecule and whether it can be fully mineralized. nih.gov
The enzymatic processing of this compound by chloromuconate cycloisomerase leads to the formation of chloromethylmuconolactones. nih.govnih.gov Specifically, this compound is converted into a mixture of 3-chloro-2-methylmuconolactone and 5-methyl-cis-dienelactone. nih.gov The ratio of these products is approximately 13-20:1, indicating that the formation of the chlorinated lactone is the major route. nih.gov This poor dehalogenation during enzymatic processing highlights the recalcitrant nature of the initial substrate. nih.govebi.ac.uk The formation of 3-chloro-2-methylmuconolactone is a critical step, as the subsequent enzymatic machinery must be able to process this chlorinated intermediate to complete the degradation pathway. nih.govnih.gov
| Substrate | Enzyme | Products | Product Ratio |
| This compound | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase | 3-chloro-2-methylmuconolactone, 5-methyl-cis-dienelactone | ~13-20:1 |
Isomerization to Dienelactones (e.g., 5-methyl-cis-dienelactone)
The enzymatic processing of this compound involves a critical isomerization step that leads to the formation of dienelactones. Following the initial ring cleavage of this compound, the resulting chloromuconate intermediate undergoes cycloisomerization. This reaction is catalyzed by chloromuconate cycloisomerases. In the case of this compound, this transformation results in a mixture of products, including 3-chloro-2-methylmuconolactone and the dehalogenated product, 5-methyl-cis-dienelactone. nih.gov The formation of 5-methyl-cis-dienelactone is significant as it represents a productive step towards mineralization, whereas the formation of chloromuconolactones can sometimes lead to dead-end products if further dehalogenation is not possible. nih.govnih.gov
The efficiency of this isomerization and the ratio of the resulting products are highly dependent on the specific chloromuconate cycloisomerase enzyme involved, which varies between different microbial strains. nih.govresearchgate.net For instance, studies have shown that the kinetic properties of these enzymes can lead to poor dehalogenation of the muconate derived from this compound, making this step a potential bottleneck in the degradation pathway. nih.govebi.ac.uk
Mechanisms of Dehalogenation during Cycloisomerization
The removal of the chlorine atom during the cycloisomerization of the muconate derived from this compound is a crucial step for detoxification and further metabolism. researchgate.net Dehalogenation can occur through different mechanisms depending on the structure of the substrate and the type of chloromuconate cycloisomerase. nih.govresearchgate.net
For muconates derived from chlorocatechols, two primary dehalogenation mechanisms during cycloisomerization have been described:
Direct Dehalogenation: This mechanism is observed in the transformation of 3-chloromuconate (from 4-chlorocatechol), where the chloride is eliminated directly during the ring formation to produce cis-dienelactone (B1242186). nih.govresearchgate.net This is proposed to occur from a metal-stabilized enol-enolate intermediate. nih.govresearchgate.net
Dehalogenation via a Chloromuconolactone Intermediate: In the case of 2-chloromuconate (from 3-chlorocatechol), the reaction proceeds through a 5-chloromuconolactone (B1176566) intermediate. nih.govresearchgate.net Dehalogenation then occurs through the abstraction of a proton from this intermediate, leading to the formation of trans-dienelactone. nih.govresearchgate.net
In the context of this compound, dehalogenation to form 5-methyl-cis-dienelactone occurs during the 3,6-cycloisomerization, which is analogous to the dehalogenation of 3-chloromuconate. nih.gov However, the formation of other products like 2-chloro-3-methylmuconolactone indicates that not all cycloisomerization events lead to immediate dehalogenation. nih.gov For some chloromuconolactones, further enzymatic action by a muconolactone (B1205914) isomerase-like enzyme may be required to achieve dehalogenation. nih.govasm.org
Dienelactone Hydrolase Function in Downstream Processing
Following the formation of dienelactones, the next step in the catabolic pathway is their hydrolysis, a reaction catalyzed by dienelactone hydrolase (DLH). asm.orgebi.ac.uknih.gov These enzymes play a critical role in the degradation of chlorocatechols by converting the cyclic dienelactone intermediates into maleylacetate (B1240894). asm.orgnih.gov Dienelactone hydrolases belong to the α/β hydrolase family and are essential for continuing the breakdown process. nih.govresearchgate.net
Dienelactone hydrolases exhibit specificity for different isomers. Some are specific for cis-dienelactone, others for trans-dienelactone, and some can hydrolyze both. ebi.ac.ukasm.orgnih.gov For example, the dienelactone hydrolase from Pseudomonas cepacia shows a distinct preference for cis-dienelactone. nih.gov The product of this hydrolysis, maleylacetate, is a key intermediate that connects the upper pathway of chlorocatechol degradation to the lower, central metabolic pathways. asm.orgmetacyc.org
In some bacteria, such as Pseudomonas reinekei MT1, a trans-dienelactone hydrolase plays a crucial role by acting on chloromuconolactone intermediates, preventing the formation of toxic dead-end products like protoanemonin (B48344) and channeling the metabolite towards maleylacetate. asm.orgasm.org
Maleylacetate Reductase and Terminal Pathway Steps
The final step in this segment of the catabolic pathway is the reduction of maleylacetate to 3-oxoadipate (B1233008), a reaction catalyzed by maleylacetate reductase (MAR). asm.orgnih.gov This NADH-dependent reduction is a pivotal step that funnels the carbon from the original aromatic compound into the 3-oxoadipate pathway, which ultimately leads to the Krebs cycle. metacyc.orgasm.org
Maleylacetate reductase genes are often found clustered with other genes of the chlorocatechol pathway, such as those for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase. asm.orgnih.gov This genetic organization highlights the specialized nature of this pathway for the degradation of chloroaromatic compounds. nih.gov The enzyme can also exhibit dehalogenating activity on substituted maleylacetates, which is important for the degradation of di- and polychlorinated aromatic compounds. asm.orgnih.gov
Table 1: Key Enzymes in the Catabolism of this compound and their Functions
| Enzyme | Abbreviation | Function |
|---|---|---|
| Chloromuconate Cycloisomerase | - | Catalyzes the isomerization of the chloromuconate intermediate derived from this compound into dienelactones and chloromuconolactones, with concurrent dehalogenation in some reactions. nih.govresearchgate.net |
| Dienelactone Hydrolase | DLH | Hydrolyzes the cyclic dienelactone intermediates (e.g., 5-methyl-cis-dienelactone) to form maleylacetate. asm.orgebi.ac.uk |
| Maleylacetate Reductase | MAR | Reduces maleylacetate to 3-oxoadipate, linking the degradation pathway to central metabolism. asm.orgnih.gov |
Microbial Strain-Specific Catabolic Capabilities
Ralstonia spp. and Wautersia eutropha in Chloromethylcatechol Metabolism
Ralstonia species, including strains formerly classified as Wautersia, are well-documented for their ability to degrade chloroaromatic compounds. Ralstonia sp. strain PS12 and Wautersia eutropha JMP134 (now often referred to as Cupriavidus pinatubonensis JMP134) have been central to the study of chloromethylcatechol metabolism. nih.govnih.govresearchgate.net
Ralstonia sp. strain PS12 can utilize dichlorotoluenes as growth substrates, with dichloromethylcatechols as central intermediates. researchgate.net This strain possesses the enzymatic machinery, including tetrachlorobenzene dioxygenase and chlorocatechol pathway enzymes, to process these compounds. nih.govresearchgate.net Studies using enzymes from both Ralstonia sp. PS12 and Wautersia eutropha JMP134 have been instrumental in elucidating the metabolic fate of chloromethylcatechols. nih.govnih.govresearchgate.net
Pseudomonas spp. and Related Soil Microorganisms
Various species of the genus Pseudomonas are also highly capable of degrading chloroaromatic compounds, including those that form chloromethylcatechol intermediates. asm.orgresearchgate.net For example, a mutant of Pseudomonas sp. strain JS6 was shown to degrade p-chlorotoluene via a pathway involving a methyl-substituted dienelactone. asm.org
Pseudomonas reinekei MT1 degrades 4- and 5-chlorosalicylate via 4-chlorocatechol (B124253). asm.org This strain has a novel gene cluster (cca) that encodes enzymes to convert 4-chlorocatechol to 3-oxoadipate. asm.org This includes a unique muconate cycloisomerase that transforms 3-chloromuconate into both cis-dienelactone and the dead-end product protoanemonin. asm.org However, the strain also has a trans-dienelactone hydrolase that can act on a reaction intermediate to prevent the formation of protoanemonin and channel the metabolite to maleylacetate, showcasing a sophisticated adaptation for degrading these compounds. asm.orgasm.org Other Pseudomonas strains, like Pseudomonas sp. B13, also possess the complete modified ortho pathway for chlorocatechol degradation, including a dienelactone hydrolase and a maleylacetate reductase. asm.orgasm.org
3 Analysis of Degradation Bottlenecks and Recalcitrance for this compound
The microbial breakdown of chloroaromatic compounds is a critical process for environmental bioremediation. While many of these compounds can be mineralized by microorganisms, certain isomers, such as this compound, exhibit significant recalcitrance. This resistance to complete degradation is not due to a lack of initial enzymatic attack, but rather to specific bottlenecks that arise during the catabolic pathway. Research into the metabolism of chloromethylcatechols has identified the enzymatic processing by chloromuconate cycloisomerases as the primary obstacle to the successful mineralization of this compound. nih.govchemicalbook.comebi.ac.uk
Enzymatic Transformation and Product Formation
The degradation of this compound, often a metabolite from the breakdown of 2-chlorotoluene (B165313), is initiated via an ortho-cleavage pathway. nih.govasm.org The process involves the sequential action of at least two key enzymes: a chlorocatechol 1,2-dioxygenase and a chloromuconate cycloisomerase. The initial ring cleavage of this compound by chlorocatechol 1,2-dioxygenase proceeds as expected. However, the subsequent step, catalyzed by chloromuconate cycloisomerases from various bacterial strains like Ralstonia sp. strain PS12 and Wautersia eutropha JMP134, is inefficient and problematic. nih.govnih.gov
During this critical cycloisomerization step, this compound is transformed into a mixture of two main products: 3-chloro-2-methylmuconolactone and 5-methyl-cis-dienelactone. nih.gov Crucially, the dehalogenation required for productive degradation only occurs during the formation of 5-methyl-cis-dienelactone. nih.gov
The Kinetic Bottleneck
The primary reason for the recalcitrance of this compound lies in the kinetic properties of the chloromuconate cycloisomerases. ebi.ac.uknih.gov These enzymes exhibit a strong preference for a reaction pathway that does not lead to dehalogenation. The transformation of the intermediate muconate results in the formation of 3-chloro-2-methylmuconolactone and 5-methyl-cis-dienelactone in a ratio heavily skewed towards the former, ranging from 13:1 to 20:1. nih.gov This indicates that only a very small fraction of the substrate is successfully dehalogenated to a metabolite that can be further processed by dienelactone hydrolases. nih.gov
The major product, 3-chloro-2-methylmuconolactone, along with other potential but mechanistically unfavorable products like 2-chloro-3-methylmuconolactone, cannot be effectively dehalogenated by the known chloromuconate cycloisomerases. nih.govnih.gov This effectively creates a dead-end path for the majority of the carbon, halting the mineralization process and leading to the accumulation of these recalcitrant chloromethylmuconolactones. nih.gov
In contrast, an isomer like 5-chloro-3-methylcatechol (B1196421) undergoes quantitative dehalogenation to form 2-methyldienelactone, a compound that can be readily degraded further. nih.govebi.ac.uk This highlights that the specific substitution pattern on the catechol ring dictates the metabolic fate of the compound, with this compound being particularly resistant to complete breakdown by the known enzymatic systems. nih.govnih.gov
Research Findings on Enzymatic Transformations
The data below illustrates the product distribution from the enzymatic transformation of this compound and the kinetic properties of a related muconate cycloisomerase, highlighting the basis for the degradation bottleneck.
Table 1: Product Distribution from the Transformation of this compound
This table shows the products formed and their relative ratios following the action of chloromuconate cycloisomerase on the ring-cleavage product of this compound. The data demonstrates that the non-dehalogenated product is overwhelmingly favored.
| Precursor Compound | Major Product | Minor Product | Product Ratio (Major:Minor) | Metabolic Outcome |
| This compound | 3-chloro-2-methylmuconolactone | 5-methyl-cis-dienelactone | ~13:1 to 20:1 nih.gov | Degradation bottleneck, recalcitrance nih.gov |
Table 2: Kinetic Parameters of Muconate Cycloisomerase (MCIccaB) from Pseudomonas reinekei MT1
This table presents the kinetic parameters of a muconate cycloisomerase with different substrates. Although this specific enzyme is from a different pathway, the data illustrates how substrate structure dramatically affects enzyme activity. The enzyme shows high activity for 3-substituted muconates but is practically inactive with the parent compound, muconate, reflecting the high specificity that can lead to bottlenecks when presented with a poorly fitting substrate like the intermediate from this compound. asm.orgnih.gov
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1 M-1) |
| 3-Chloromuconate | 26 ± 4 asm.org | 15 ± 1 asm.org | 5.8 × 105 asm.org |
| 3-Methylmuconate | 5.3 ± 0.9 asm.org | 1.5 ± 0.1 asm.org | 2.8 × 105 asm.org |
| Muconate | Not determined | Negligible activity asm.orgnih.gov | Not determined |
Analytical and Computational Methodologies in 4 Chloro 3 Methylpyrocatechol Research
Advanced Analytical Techniques for Metabolite Profiling and Quantification
A combination of chromatographic and spectroscopic techniques is employed to accurately profile and quantify 4-chloro-3-methylpyrocatechol and its metabolites in complex biological and environmental matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring chemical reactions involving this compound. Its high resolution and sensitivity allow for the separation and quantification of the target compound from a mixture of reactants, intermediates, and products over time.
In a typical setup for analyzing chlorinated phenols, a reverse-phase HPLC method is often utilized. For instance, the analysis of the structurally similar compound 4-chloro-3-methylphenol (B1668792) has been achieved using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with the addition of an acid like phosphoric acid to improve peak shape. researchgate.net The retention time under specific conditions provides qualitative identification, while the peak area, when compared to a standard curve, allows for precise quantification. researchgate.net A rapid and simple HPLC method has been developed for the determination of 4-chloro-3-methylphenol, with retention times of 5.56 minutes being recorded. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Chlorinated Phenols
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 mm x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |
| Detection | UV, 228 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table presents typical starting parameters for the HPLC analysis of chlorinated phenols like 4-chloro-3-methylphenol, which would be adapted for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule.
For a compound like this compound, ¹H NMR would reveal the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). The aromatic protons would appear in a specific region of the spectrum, and their splitting patterns would help determine their relative positions on the aromatic ring. The methyl protons would appear as a singlet at a characteristic upfield shift.
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. For this compound, distinct signals would be observed for the methyl carbon, the two carbons bearing the hydroxyl groups, the carbon bonded to the chlorine atom, and the remaining aromatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-3-methylphenol (as a proxy)
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Aromatic Protons: 6.60-7.15, Methyl Protons: ~2.29, Hydroxyl Proton: ~5.15 |
| ¹³C | Aromatic Carbons: 114-154, Methyl Carbon: ~20 |
Note: The data presented is for the structurally related compound 4-chloro-3-methylphenol and serves as an illustrative example of the type of data obtained from NMR spectroscopy. chemicalbook.commolbase.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile metabolites of this compound, thereby aiding in the elucidation of its metabolic pathways. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint" for identification.
Metabolomic studies utilizing GC-MS can reveal changes in the levels of various intracellular and extracellular metabolites in organisms exposed to chlorinated compounds. nih.govresearchgate.net By identifying the downstream products of this compound metabolism, researchers can piece together the sequence of enzymatic reactions in its degradation pathway. nih.gov
Enzyme Kinetic Studies and Substrate Specificity Characterization
Understanding the enzymes that act upon this compound is crucial for comprehending its biological fate. Enzyme kinetic studies are performed to determine the efficiency and substrate specificity of these enzymes. wikipedia.orgteachmephysiology.com
Key kinetic parameters, the Michaelis constant (KM) and the maximum reaction velocity (Vmax), are determined by measuring the rate of the enzymatic reaction at varying substrate concentrations. teachmephysiology.com A low KM value indicates a high affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com These parameters are vital for comparing the efficiency of an enzyme with different substrates and for understanding its role in a metabolic pathway. nih.gov
For example, catechol 1,2-dioxygenases are key enzymes in the degradation of catechols. Kinetic analysis of these enzymes with this compound as a substrate would reveal how the chloro and methyl substitutions affect the enzyme's activity compared to its natural substrate, catechol.
Table 3: Key Parameters in Enzyme Kinetic Studies
| Parameter | Description | Significance |
|---|---|---|
| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Indicates the catalytic efficiency of the enzyme. |
| KM | The substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of the enzyme for its substrate. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the intrinsic catalytic activity. |
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering techniques are instrumental in identifying and characterizing the genes and gene clusters responsible for the degradation of this compound.
In many bacteria, the genes encoding the enzymes for the degradation of aromatic compounds are organized into catabolic gene clusters. nih.gov The identification and functional analysis of these gene clusters provide a complete picture of the degradation pathway at the genetic level.
Techniques such as DNA sequencing and bioinformatics are used to identify open reading frames (ORFs) within a cloned DNA fragment that show homology to known catabolic genes. For instance, the degradation of 4-chlorocatechol (B124253) in Pseudomonas reinekei MT1 involves a gene cluster that encodes enzymes such as catechol 1,2-dioxygenase, muconate cycloisomerase, and maleylacetate (B1240894) reductase. nih.gov
Once a putative gene cluster is identified, functional analysis is performed to confirm the roles of the individual genes. This often involves creating gene knockouts or expressing the genes in a host organism and then analyzing the resulting phenotype or the activity of the expressed enzyme. For example, disrupting a key dioxygenase gene in a bacterial strain can demonstrate its necessity for the degradation of a specific chlorinated catechol. nih.gov
Table 4: Example of a Catabolic Gene Cluster for Chlorocatechol Degradation
| Gene | Encoded Enzyme | Function in Pathway |
|---|---|---|
| ccaA | Catechol 1,2-dioxygenase | Ring cleavage of the catechol |
| ccaB | Muconate cycloisomerase | Conversion of the ring cleavage product |
| ccaC | trans-Dienelactone hydrolase | Hydrolysis of the dienelactone intermediate |
| ccaD | Maleylacetate reductase | Reduction of maleylacetate |
This table is based on a known gene cluster for 4-chlorocatechol degradation and illustrates the types of genes and their functions that would be investigated in the context of this compound catabolism. nih.gov
Reconstruction and Optimization of Biodegradation Pathways in Engineered Microorganisms
The reconstruction and optimization of microbial biodegradation pathways are pivotal strategies in synthetic biology and environmental biotechnology for the remediation of persistent organic pollutants. For a compound like this compound, this would involve designing and assembling a novel metabolic pathway in a host microorganism, such as Escherichia coli or Pseudomonas putida, that does not naturally degrade it.
The process begins with the identification of requisite catabolic enzymes from various organisms capable of transforming the target molecule and its intermediates. This involves a multi-step approach:
Pathway Design: A theoretical degradation pathway is proposed, starting from this compound and proceeding through intermediates to central metabolism. This often involves enzymes like dioxygenases, dehydrogenases, and hydrolases.
Gene Mining: Genes encoding the necessary enzymes are identified from diverse microbial sources. For chlorinated catechols, these are often found in specialized gene clusters.
Genetic Engineering: The selected genes are synthesized, codon-optimized for the host organism, and assembled into expression vectors. These genetic constructs are then introduced into the host to create an engineered strain.
Optimization: The performance of the engineered pathway is often suboptimal initially. Optimization strategies are employed to enhance degradation efficiency. This can include balancing enzyme expression levels, mitigating the toxicity of metabolic intermediates, and improving substrate transport into the cell. In a study focused on the isomers 3-chlorocatechol (B1204754) (3CC) and 4-chlorocatechol (4CC), researchers successfully reconstructed degradation pathways in E. coli by assembling functional genes from different strains. mdpi.com Functional analysis confirmed that these engineered strains could completely metabolize the chlorocatechols. mdpi.com
Although no specific studies detailing the reconstruction of a biodegradation pathway for this compound are available, the principles have been successfully applied to its isomers, demonstrating the viability of this approach for bioremediation. mdpi.com
Theoretical Chemistry and Computational Modeling of this compound and its Reactions
Theoretical chemistry and computational modeling offer powerful tools to investigate the properties, reactivity, and degradation mechanisms of molecules like this compound at an atomic level. These methods provide insights that can be difficult to obtain through experimental means alone.
Quantum Mechanical (QM) Studies of Reaction Mechanisms
Quantum mechanical methods are used to model the electronic structure of molecules and compute their properties, providing a deep understanding of chemical reactions. For this compound, QM studies could elucidate several key aspects of its chemical behavior.
Key Applications of QM Studies:
| Computational Method | Application in Reaction Mechanism Analysis |
| Density Functional Theory (DFT) | Used to calculate the geometric and electronic structures of reactants, transition states, and products. It helps in determining reaction energy barriers and reaction rates. |
| Ab initio methods | High-accuracy methods used to predict spectroscopic properties and reaction thermochemistry, providing benchmark data for validating less computationally expensive methods. |
| Semi-empirical methods | Faster, approximate methods suitable for screening a large number of possible reaction pathways before committing to more computationally intensive DFT or ab initio calculations. |
Interactive Data Table: Click on a method to see its primary application.
These studies can predict the most likely sites for enzymatic attack (e.g., hydroxylation, ring cleavage) and map out the entire energy landscape of a proposed degradation pathway. This information is invaluable for understanding the substrate specificity of degradative enzymes and for designing more efficient biocatalysts. While the broader field of computational chemistry has been applied to designing synthetic pathways, specific QM studies detailing the reaction mechanisms of this compound are not presently found in the literature.
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically an enzyme.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary goals are:
To identify the binding site of the substrate within the enzyme's active site.
To predict the binding affinity and pose of the substrate.
To understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the time-dependent behavior of the enzyme-substrate complex. MD provides a dynamic view of the system, allowing researchers to:
Assess the stability of the docked pose over time.
Observe conformational changes in the enzyme and substrate upon binding.
Analyze the flexibility of different regions of the enzyme and their role in catalysis.
Calculate binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone.
For this compound, these simulations would be crucial for understanding how it is recognized and processed by degradative enzymes like catechol 1,2-dioxygenases or catechol 2,3-dioxygenases. Such studies can guide protein engineering efforts to improve an enzyme's activity towards this specific substrate. However, literature specifically detailing docking or MD simulations for this compound is currently unavailable.
Environmental Bioremediation and Ecological Context of 4 Chloro 3 Methylpyrocatechol
Environmental Fate and Persistence of Chlorinated Aromatic Intermediates
Chlorinated aromatic compounds, including intermediates like 4-chloro-3-methylpyrocatechol, are a class of environmental pollutants known for their persistence and potential toxicity. nih.govresearchgate.net Their fate in the environment is governed by a combination of their chemical structure, environmental conditions, and microbial activity. The number and position of chlorine atoms on the aromatic ring significantly influence their recalcitrance to degradation. researchgate.net
These compounds can enter the environment through industrial effluents, pesticide application, and the breakdown of more complex chemicals. nih.gov Once released, they can accumulate in soil, sediments, and water systems. nih.goviwaponline.com The bioavailability of these compounds is a critical factor determining their persistence; chlorocatechols that become strongly sorbed to sediment particles or dissolved organic matter may be inaccessible to microbial degradation, rendering them more persistent in the ecosystem. researchgate.net While some chlorinated hydrocarbons are volatile, many are persistent organic pollutants (POPs) that can undergo long-range transport, leading to widespread environmental contamination. nih.govmdpi.com The degradation of these compounds often proceeds through the formation of chlorinated catechol intermediates, whose own persistence and potential toxicity are of significant concern. nih.govnih.gov Studies have shown that some metabolic byproducts of chlorophenols, such as chlorocatechols, can be more damaging to DNA than the parent compounds. nih.gov
Bioremediation Strategies Targeting this compound Pathways
Bioremediation offers a cost-effective and environmentally sound approach to cleaning up sites contaminated with chlorinated aromatic hydrocarbons. researchgate.netresearchgate.net These strategies leverage the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. The degradation of many chlorophenols proceeds through chlorocatechol intermediates, making the pathways that metabolize compounds like this compound a primary target for these technologies. nih.govproquest.comslideshare.net
The use of specialized microorganisms, often isolated through enrichment cultures from contaminated sites, is a cornerstone of bioremediation. nih.govoup.com These cultures contain bacteria that can utilize specific chlorinated aromatic compounds as their sole source of carbon and energy. nih.gov Several bacterial strains have been identified that are highly efficient at degrading chlorophenols and related compounds via chlorocatechol pathways.
For instance, Pseudomonas sp. strain B13 is a well-studied bacterium capable of dissimilating chlorocatechols. nih.gov In defined mixed cultures, it plays a crucial role in the complete degradation of chlorophenols. nih.gov Similarly, strains like Alcaligenes sp. A7-2 have been shown to be highly competitive and effective in degrading 4-chlorophenol, even at high concentrations. nih.govnih.govscispace.com These organisms can be applied to contaminated soil and water, often immobilized on a carrier material to enhance their stability and degradation efficiency. nih.gov The table below summarizes key microbial strains involved in the degradation of relevant chlorinated compounds.
| Microbial Strain | Degraded Compound(s) | Key Characteristics |
| Pseudomonas sp. B13 | Chlorocatechols, 3-Chlorobenzoate | A key chlorocatechol-dissimilating member in mixed cultures; genes for degradation are on a mobile DNA element. nih.govresearchgate.net |
| Alcaligenes sp. A7-2 | 4-Chlorophenol, 2-Chlorophenol | Can be immobilized on clay for use in soil percolators; demonstrates high degradation rates. proquest.comnih.govscispace.com |
| Pseudomonas putida GJ31 | Chlorobenzene (B131634), Toluene (B28343) | Possesses an unusual catechol 2,3-dioxygenase that can productively convert 3-chlorocatechol (B1204754) via a meta-cleavage pathway. asm.orgasm.org |
| Ralstonia eutropha JMP134 | 3-Chlorobenzoic Acid | Efficient turnover of chlorocatechol intermediates is essential for its growth on chloroaromatics. nih.gov |
| Pseudomonas cepacia P166 | Monochlorobiphenyls | Metabolizes monochlorobiphenyls to chlorobenzoates and subsequently to chlorocatechols, which are then subject to meta-cleavage. nih.gov |
At the heart of microbial degradation are specific enzymes that catalyze the breakdown of the pollutant molecules. For chlorinated aromatic compounds, the key step is the cleavage of the aromatic ring of the chlorocatechol intermediate, a reaction catalyzed by catechol dioxygenases. nih.govnih.govoup.com There are two primary ring-fission strategies employed by bacteria: the ortho-cleavage pathway and the meta-cleavage pathway. proquest.comresearchgate.net
Ortho-cleavage (intradiol) pathway: In this pathway, enzymes like chlorocatechol 1,2-dioxygenase cleave the aromatic ring between the two hydroxyl groups of the catechol. This is the most common and effective pathway for mineralizing chlorocatechols, leading to intermediates that can enter central metabolic pathways. proquest.comasm.org
Meta-cleavage (extradiol) pathway: This pathway involves catechol 2,3-dioxygenase, which cleaves the ring adjacent to one of the hydroxyl groups. asm.org This pathway is typically involved in the degradation of methylated aromatics and is often inhibited by chlorinated catechols. asm.org The metabolism of 3-chlorocatechol via the meta-pathway can produce reactive acyl halides that inactivate the dioxygenase enzyme, making this route a metabolic dead-end in many organisms. asm.orgnih.govresearchgate.net
However, research has identified novel enzymes, such as the catechol 2,3-dioxygenase from Pseudomonas putida GJ31, which is resistant to inactivation and can efficiently process 3-chlorocatechol, demonstrating the potential for harnessing specialized enzymes for bioremediation. asm.orgasm.org The development of enzyme-based biocatalysis, potentially using enzymes immobilized in stable matrices like silica gels, represents a promising frontier for environmental cleanup, offering high specificity and efficiency. nih.gov
| Cleavage Pathway | Key Enzyme | Cleavage Position | Typical Substrates | Fate of Chlorocatechols |
| Ortho-cleavage | Chlorocatechol 1,2-dioxygenase | Between hydroxyl groups (intradiol) | Chlorinated aromatics | Productive degradation leading to mineralization. proquest.comasm.org |
| Meta-cleavage | Catechol 2,3-dioxygenase | Adjacent to hydroxyl groups (extradiol) | Methylated aromatics | Often leads to enzyme inactivation and toxic intermediates. asm.orgnih.gov |
Broader Implications for Chlorinated Aromatic Hydrocarbon Detoxification
The study of the environmental fate and bioremediation of this compound provides critical insights into the broader challenge of detoxifying environments contaminated with chlorinated aromatic hydrocarbons. slideshare.net These compounds are a large and diverse group of persistent pollutants, and understanding the specific microbial and enzymatic pathways that can break them down is essential for developing effective and sustainable cleanup strategies. tandfonline.com
Research into the degradation of intermediates like this compound highlights the importance of the entire metabolic pathway. The efficiency of detoxification depends not only on the initial attack on the parent pollutant but also on the rapid and complete turnover of potentially toxic intermediates like chlorocatechols. nih.gov The accumulation of these intermediates can be detrimental to the microbial communities responsible for remediation. nih.gov
Furthermore, the discovery of novel catabolic diversity, such as bacteria that can overcome the typical limitations of the meta-cleavage pathway for chlorocatechols, opens up new possibilities for bioremediation. asm.orgasm.org It suggests that by searching in diverse environments and applying molecular techniques, it is possible to identify and engineer more robust and versatile biocatalysts for the detoxification of a wide range of chlorinated pollutants. Ultimately, this knowledge supports the move away from conventional disposal methods towards greener technologies that can permanently eliminate these hazardous compounds from the environment. researchgate.net
Concluding Remarks and Future Research Trajectories
Summary of Key Academic Contributions
The study of 4-chloro-3-methylpyrocatechol has primarily centered on its role as a key intermediate in the microbial degradation of chlorinated aromatic compounds, particularly chlorotoluenes. Research has significantly advanced our understanding of the metabolic pathways involved in the breakdown of these environmental pollutants.
A pivotal contribution has been the elucidation of the enzymatic transformation of this compound. It is recognized as a metabolite formed from the dioxygenation of 2-chlorotoluene (B165313) by enzymes such as tetrachlorobenzene dioxygenase. nih.gov Subsequent enzymatic processing by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase transforms this compound into other compounds. nih.govresearchgate.net Specifically, it is converted into a mixture of 3-chloro-2-methylmuconolactone and 5-methyl-cis-dienelactone. nih.gov This transformation is crucial as it involves a dehalogenation step, which is a critical process in the detoxification of chlorinated pollutants. nih.gov
However, research has also highlighted the challenges associated with the complete mineralization of compounds that lead to this compound. Studies have shown that the enzymatic processing of this compound can be inefficient, with poor dehalogenation due to the kinetic properties of chloromuconate cycloisomerases. researchgate.netresearchgate.netebi.ac.uk This can result in the formation of dead-end products, hindering the complete breakdown of the original pollutant, 2-chlorotoluene. researchgate.netresearchgate.net In contrast, other isomers like 5-chloro-3-methylcatechol (B1196421) undergo quantitative dehalogenation, underscoring the subtle structural differences that dictate the metabolic fate of these compounds. nih.govresearchgate.net
The identification of 4-chloro-3-methylcatechol as a central intermediate has been confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net These analytical studies have been instrumental in mapping the degradation pathways and identifying the various metabolites formed.
Furthermore, the study of this compound has contributed to the broader field of bioremediation. The challenges in its degradation have spurred research into engineering microbial strains with enhanced catabolic capabilities. For instance, attempts have been made to construct strains like Escherichia coli pSTE44 capable of mineralizing 2-chlorotoluene, with this compound being a key intermediate in the postulated degradation pathway. researchgate.net
Unresolved Questions and Emerging Research Avenues in this compound Studies
Despite the progress made, several questions regarding this compound remain unanswered, opening up new avenues for future research.
A significant unresolved issue is the inefficiency of its enzymatic degradation. While the enzymes involved have been identified, the precise kinetic and mechanistic reasons for the poor dehalogenation by chloromuconate cycloisomerases need further investigation. researchgate.netresearchgate.netebi.ac.uk A deeper understanding of the enzyme-substrate interactions could pave the way for protein engineering to enhance catalytic efficiency. This would be a crucial step towards developing more effective bioremediation strategies for sites contaminated with 2-chlorotoluene.
The complete metabolic fate of all transformation products of this compound is not fully understood. While the formation of 3-chloro-2-methylmuconolactone and 5-methyl-cis-dienelactone has been established, the subsequent downstream metabolism of these lactones, particularly under different environmental conditions, requires further exploration. nih.gov
The role and impact of this compound in complex microbial communities within contaminated environments is another area ripe for research. Most studies have been conducted using isolated bacterial strains or reconstituted enzyme systems. nih.gov Investigating the interactions between different microbial populations and how they collectively contribute to the degradation of this compound in soil and water ecosystems would provide a more holistic understanding.
Furthermore, the potential for alternative degradation pathways, other than the established ortho-cleavage pathway, warrants investigation. While the meta-cleavage pathway has been noted for the degradation of the related compound 3-methylcatechol, its relevance for this compound is not well-established. researchgate.netebi.ac.uk Exploring the possibility of engineering or discovering novel enzymatic pathways could offer alternative solutions for its complete mineralization.
Q & A
Q. What analytical techniques are recommended for characterizing 4-Chloro-3-methylpyrocatechol’s purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for assessing purity, especially when paired with a reverse-phase C18 column and acetonitrile/water mobile phase.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and confirms regioselectivity in synthesis. For example, aromatic proton signals in the δ 6.7–7.2 ppm range indicate catechol backbone integrity.
- Mass Spectrometry (MS) via electrospray ionization (ESI) provides molecular ion confirmation and detects halogen isotopic patterns (e.g., [M+H]⁺ with chlorine isotopes).
- Cross-validate results using Fourier-Transform Infrared Spectroscopy (FT-IR) to identify hydroxyl (3200–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) functional groups .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Use nitrile gloves , lab coats , and chemical goggles to prevent dermal/ocular exposure.
- Work under fume hoods with ≥100 ft/min airflow to minimize inhalation risks.
- Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
- Dispose of waste via neutralization (e.g., sodium bicarbonate) followed by incineration by licensed hazardous waste handlers to avoid environmental release of chlorinated byproducts .
Q. What synthetic routes are documented for this compound?
Methodological Answer:
- Direct chlorination : React 3-methylcatechol with Cl₂ gas in acetic acid at 40–50°C, monitoring via TLC to avoid over-chlorination.
- Mannich reaction : Use formaldehyde and secondary amines to introduce methyl groups, followed by regioselective chlorination (e.g., SOCl₂ in DCM).
- Optimize yields by controlling stoichiometry (e.g., 1.2 eq Cl₂ per aromatic ring) and reaction time (<6 hours) .
Advanced Research Questions
Q. How do microbial degradation pathways for chlorinated catechols inform bioremediation strategies for this compound?
Methodological Answer:
- Pseudomonas spp. metabolize chlorocatechols via ortho-cleavage pathways :
Benzoate 1,2-dioxygenase introduces hydroxyl groups, forming dihydroxy intermediates.
Catechol 1,2-dioxygenase cleaves the aromatic ring, producing 2-chloromuconate.
Muconate cycloisomerase catalyzes lactonization, enabling chloride elimination.
Q. How can computational modeling predict this compound’s reactivity in catalytic systems?
Methodological Answer:
- Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Calculate bond dissociation energies (BDEs) for phenolic O-H groups to predict antioxidant capacity.
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Reproduce conditions : Ensure solvent (e.g., DMSO-d₆ vs. CDCl₃), temperature, and concentration match literature protocols to mitigate shifts in NMR signals.
- Isotopic labeling : Synthesize deuterated analogs (e.g., C-D bonds) to clarify overlapping peaks in complex spectra.
- Multi-technique correlation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to identify solvent-induced conformational changes .
Q. How do substituent electronic effects influence this compound’s antioxidant activity?
Methodological Answer:
- Conduct DPPH/ABTS assays to quantify radical scavenging capacity. Correlate results with Hammett σₚ constants:
- Electron-withdrawing groups (e.g., -Cl) lower O-H BDEs, enhancing antioxidant activity.
- Steric hindrance from -CH₃ may reduce accessibility to radicals.
Tables for Key Data
Table 1: Comparative Degradation Efficiency of Chlorinated Catechols by Pseudomonas spp.
| Substrate | Doubling Time (h) | Cl⁻ Release (mmol/mg protein) |
|---|---|---|
| 4-Chloro-3-methylcatechol | 5.2 | 0.18 |
| 3-Chlorocatechol | 2.6 | 0.22 |
| 4-Chlorocatechol | 3.3 | 0.20 |
| Adapted from Hartmann et al. (1979) |
Table 2: DFT-Calculated BDEs for this compound
| Position | BDE (kcal/mol) |
|---|---|
| O1-H | 78.3 |
| O2-H | 79.8 |
| Calculated at B3LYP/6-311+G(d,p) level |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
